2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound featuring a thiazole ring, a benzyl group, and a methoxyphenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
For example, some thiazole derivatives act as inhibitors of certain enzymes, while others may interact with cell membrane receptors or DNA .
Biochemical Pathways
These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability if administered orally or intravenously. The metabolism and excretion of this compound would likely involve hepatic enzymes and renal clearance, respectively .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, the compound could potentially induce a variety of cellular responses, such as inhibition of enzyme activity, alteration of membrane receptor function, disruption of microbial growth or viral replication, modulation of neuronal activity, and inhibition of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole derivative.
Attachment of the Methoxyphenylacetamide Moiety: This step involves the acylation of the thiazole derivative with 4-methoxyphenylacetic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitutions are possible at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has shown potential as an antimicrobial and antifungal agent. Its thiazole ring is known for its bioactivity, contributing to the compound’s effectiveness against various pathogens.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory, analgesic, or anticancer agent due to its ability to interact with biological targets.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure with a chlorobenzyl group instead of a benzyl group.
2-[(4-methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a methoxybenzyl group, offering different electronic properties.
2-[(4-nitrobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Features a nitrobenzyl group, which can significantly alter its reactivity and biological activity.
Uniqueness
2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and methoxyphenyl groups enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-14-18(12-15-6-4-3-5-7-15)26-20(21-14)25-13-19(23)22-16-8-10-17(24-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKWTANXDIMVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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